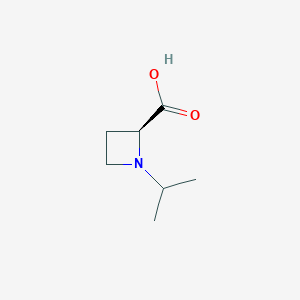

(S)-1-Isopropylazetidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-propan-2-ylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSMFOUJZBBPIV-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680044 |

Source

|

| Record name | (2S)-1-(Propan-2-yl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255882-98-5 |

Source

|

| Record name | (2S)-1-(1-Methylethyl)-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255882-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(Propan-2-yl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Isopropylazetidine-2-carboxylic acid basic properties

An In-Depth Technical Guide to the Basic Properties of (S)-1-Isopropylazetidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Publication Date: January 20, 2026

Abstract

This compound is a constrained, non-proteinogenic amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure and N-substitution offer unique conformational constraints and physicochemical properties compared to its natural counterpart, proline. A thorough understanding of its basic properties, particularly the ionization constants (pKa) of its secondary amine and carboxylic acid moieties, is fundamental to its application in designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the structural features governing the basicity of this compound, outlines a detailed protocol for the experimental determination of its pKa values, and discusses its applications in drug discovery.

Introduction: The Significance of Constrained Amino Acid Analogs

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids, such as derivatives of azetidine-2-carboxylic acid, serve as powerful tools for medicinal chemists.[1] These building blocks are often employed as proline surrogates to introduce conformational rigidity into peptides or small molecules.[2] The four-membered azetidine ring is significantly more strained than the five-membered pyrrolidine ring of proline, which can lead to unique molecular conformations and potentially enhanced binding to biological targets.[3]

This compound, the subject of this guide, combines the constraints of the azetidine ring with the steric and electronic influence of an N-isopropyl group. These features modulate its fundamental physicochemical properties, including its basicity, which in turn governs its behavior in physiological environments (pH ~7.4). The degree of ionization of the amino and carboxyl groups at a given pH dictates a molecule's solubility, membrane permeability, and ability to form critical interactions—such as hydrogen bonds and salt bridges—with protein targets.[4] Therefore, a deep understanding of its acid-base chemistry is not merely academic but a critical prerequisite for its successful application.

This guide will delve into the core basic properties of this compound, offering theoretical insights, practical experimental guidance, and a discussion of its relevance in the field.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while experimental pKa values for this specific N-substituted derivative are not widely reported in the literature, we can infer its approximate acidic and basic characteristics by examining related structures.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | [5] |

| Molecular Weight | 143.18 g/mol | [5] |

| CAS Number | 255882-98-5 | [5] |

| Appearance | White to off-white solid (predicted) | - |

| pKa1 (Carboxylic Acid) | ~1.7 - 2.1 (Estimated) | [6] |

| pKa2 (Secondary Amine) | ~8.5 - 9.5 (Estimated) | [6] |

Structural Analysis:

The molecule's basicity is defined by two key functional groups: the carboxylic acid (-COOH) and the secondary amine (-NH-) within the azetidine ring.

-

The Carboxylic Acid Group: This group is acidic, meaning it can donate a proton. The pKa of the carboxylic acid in amino acids is typically in the range of 1.7 to 2.4.[6] The electronegative nitrogen atom in the alpha position slightly stabilizes the carboxylate anion, making it a stronger acid than a simple aliphatic carboxylic acid.

-

The Azetidine Nitrogen: This secondary amine is basic and acts as a proton acceptor. The basicity of this nitrogen is influenced by several factors:

-

Ring Strain: The four-membered azetidine ring possesses considerable angle strain.[3] This can affect the hybridization of the nitrogen lone pair and its availability for protonation.

-

Inductive Effect of the Isopropyl Group: The isopropyl group is an electron-donating group (EDG) through induction. This effect increases the electron density on the nitrogen atom, making it a stronger base (and thus increasing its pKa) compared to the unsubstituted (S)-azetidine-2-carboxylic acid.

-

Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of a proton to the nitrogen lone pair, which could slightly decrease its basicity. However, the inductive effect is generally considered more dominant in determining the pKa of simple alkylamines.

-

Compared to proline (pKa2 ~10.6), the nitrogen in azetidine-2-carboxylic acid is generally less basic. This is attributed to the increased s-character of the nitrogen lone pair orbital in the more strained four-membered ring, which holds the electrons closer to the nucleus and makes them less available for protonation. The addition of the electron-donating isopropyl group is expected to increase the basicity, bringing the pKa2 value closer to that of proline, likely in the 8.5-9.5 range.

Acid-Base Equilibria and Zwitterionic Nature

Like all alpha-amino acids, this compound exists in different ionic forms depending on the pH of the surrounding medium. At physiological pH, it predominantly exists as a zwitterion, or a molecule with both a positive and a negative charge.

The protonation and deprotonation equilibria can be visualized as follows:

Figure 1: pH-dependent equilibrium states of this compound.

-

At low pH (e.g., < 1.5): Both the carboxylic acid and the amine are protonated, resulting in a net positive charge (cationic form).

-

At intermediate pH (between pKa1 and pKa2): The carboxylic acid is deprotonated (carboxylate, -COO⁻), and the amine is protonated (ammonium, -NH₂⁺-), resulting in a neutral molecule with separated charges (zwitterionic form). This is the predominant form in most biological systems.

-

At high pH (e.g., > 10): The amine is deprotonated (-NH-), and the carboxylic acid remains deprotonated, resulting in a net negative charge (anionic form).

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a simple amino acid like this, it can be calculated as: pI = (pKa₁ + pKa₂) / 2

Using our estimated pKa values, the pI would be approximately (1.9 + 9.0) / 2 = 5.45. This value is crucial for techniques like isoelectric focusing and for understanding the molecule's solubility, which is typically at a minimum at its pI.

Experimental Determination of pKa via Potentiometric Titration

The most accurate method for determining the pKa values of an amino acid is through potentiometric titration. This involves monitoring the pH of a solution of the amino acid as a strong base (e.g., NaOH) is added incrementally. The resulting titration curve will show two inflection points corresponding to the two pKa values.

Principle of the Method

The amino acid is first fully protonated by dissolving it in a solution of a strong acid (e.g., HCl). This ensures the titration starts at a very low pH where the molecule is in its fully cationic form. A standardized solution of a strong base is then added in small, precise volumes. A pH meter records the pH after each addition. The pKa values are the pH readings at the midpoints of the buffering regions (the flattest parts of the curve), where the concentrations of the acid and its conjugate base are equal.[7]

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

High-purity deionized water, boiled to remove CO₂

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A 25 mL or 50 mL burette

-

Beaker (100 mL)

-

Inert gas (Nitrogen or Argon) supply

Workflow Diagram:

Figure 2: Workflow for potentiometric pKa determination.

Procedure:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the calibration is performed at the same temperature as the titration.[8]

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., ~71.6 mg, 0.5 mmol) and transfer it to a 100 mL beaker.

-

Acidification: Add 40 mL of CO₂-free deionized water and a magnetic stir bar. Once dissolved, add a precise volume of standardized 0.1 M HCl that is in slight excess of the sample amount (e.g., 5.5 mL, 0.55 mmol) to ensure all amine groups are fully protonated.

-

Titration Setup: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar or the beaker walls. Gently purge the headspace of the beaker with an inert gas like nitrogen to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration.[9]

-

Titration Execution: Begin adding the standardized 0.1 M NaOH from the burette. Add in larger increments (e.g., 0.5 mL) initially, then decrease to smaller increments (e.g., 0.1 mL or less) as you approach the equivalence points (where the pH changes most rapidly).[7]

-

Data Recording: After each addition, allow the pH reading to stabilize completely before recording the pH and the cumulative volume of NaOH added. Continue the titration until the pH is well above the second expected pKa (e.g., pH 11-12).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

To accurately find the equivalence points (the steepest parts of the curve), plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) against the volume of NaOH. The peaks of the first derivative plot correspond to the equivalence points.

-

The first equivalence point (V₁) corresponds to the neutralization of the excess HCl. The second equivalence point (V₂) corresponds to the complete deprotonation of the carboxylic acid. The third equivalence point (V₃) corresponds to the complete deprotonation of the azetidinium group.

-

pKa₁ is the pH at the volume corresponding to (V₂ + V₁)/2.

-

pKa₂ is the pH at the volume corresponding to (V₃ + V₂)/2.

-

Synthesis and Safe Handling

Synthetic Overview

The synthesis of N-substituted azetidine-2-carboxylic acids typically starts from the parent (S)-azetidine-2-carboxylic acid, which can be prepared via several routes, including asymmetric synthesis or resolution of a racemic mixture.[10] A common approach for N-alkylation involves reductive amination or direct alkylation. For this compound, a likely route would involve the reaction of (S)-azetidine-2-carboxylic acid with acetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through direct alkylation with 2-bromopropane under basic conditions. Protecting the carboxylic acid moiety (e.g., as a methyl or ethyl ester) may be necessary prior to N-alkylation to prevent side reactions.

An efficient synthesis for the parent compound, (S)-azetidine-2-carboxylic acid, has been established via a five-step route achieving a high enantiomeric excess (>99.9% ee).[11] This method involves the formation of the four-membered ring from a malonic ester intermediate.[11]

Safety and Handling Guidelines

While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, prudent laboratory practices for handling novel chemical entities and azetidine derivatives should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[12]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[13] Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Applications in Drug Development and Medicinal Chemistry

The incorporation of this compound into a drug candidate can offer several strategic advantages. The carboxylic acid functional group is a common pharmacophore in many drugs, but it can also lead to poor membrane permeability and metabolic instability.[15][16] Replacing a natural amino acid like proline with this analog can profoundly impact a molecule's properties.

-

Conformational Constraint: The rigid azetidine ring restricts the rotatable bonds in a molecule's backbone, locking it into a specific conformation. This can lead to increased binding affinity and selectivity for the target receptor or enzyme by reducing the entropic penalty of binding.

-

Metabolic Stability: The N-isopropyl group can act as a steric shield, protecting the adjacent amide bond (if incorporated into a peptide) from enzymatic degradation by peptidases, thus increasing the molecule's in vivo half-life.

-

Modulation of Physicochemical Properties: The basicity of the nitrogen and the overall lipophilicity of the molecule are altered by the isopropyl group. This can be fine-tuned to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. For example, modifying pKa can influence a drug's absorption profile in the gastrointestinal tract.[4]

-

Proline Bioisostere: As a proline analog, it can be used to probe structure-activity relationships (SAR).[17] Replacing proline with this moiety and observing the effect on biological activity provides valuable information about the steric and electronic requirements of the target's binding pocket. Azetidine-containing molecules have been explored as building blocks for a wide range of biologically active compounds, including antibacterial and antihypertensive agents.[18]

Conclusion

This compound is a valuable building block for medicinal chemists, offering a unique combination of conformational rigidity and modulated basicity. While specific experimental pKa data is sparse, a solid theoretical framework allows for a reasoned estimation of its acid-base properties. The nitrogen of the azetidine ring, influenced by ring strain and the electron-donating isopropyl group, provides a distinct basic character compared to proline. The precise determination of its pKa values through a robust potentiometric titration protocol, as detailed in this guide, is essential for its rational application. By leveraging its unique structural features, researchers can design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, underscoring the importance of understanding the fundamental basic properties of such constrained amino acid analogs.

References

-

Anonymous. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. PubMed Central. Retrieved January 20, 2026, from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

- El-Brashy, A. M., & Al-Ghannam, S. M. (1996). Titrimetric Determinations of Some Amino Acids. Microchemical Journal, 53(4), 420-426.

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved January 20, 2026, from [Link]

- Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(18), 7389–7409.

- Baich, A., & Smith, F. I. (1972). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Journal of General Microbiology, 71(3), 503-509.

- De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7546-7570.

-

PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Heiserman, A. O., & Simser, J. A. (2017). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.

-

ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved January 20, 2026, from [Link]

-

Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved January 20, 2026, from [Link]

- Caci, E., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10245.

- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.

-

ResearchGate. (n.d.). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Retrieved January 20, 2026, from [Link]

- Madan, J. R., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polimery w Medycynie, 48(2), 99-104.

-

Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved January 20, 2026, from [Link]

- Kán, J., & Bakó, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12643-12665.

-

PrepChem.com. (n.d.). Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

- Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(18), 7389–7409.

- Kán, J., & Bakó, P. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

-

ResearchGate. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres | Request PDF. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved January 20, 2026, from [Link]

- Sova, M., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(11), 2814.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 255882-98-5|this compound|BLD Pharm [bldpharm.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 8. sips.org.in [sips.org.in]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 11. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemos.de [chemos.de]

- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid [mdpi.com]

- 18. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-1-Isopropylazetidine-2-carboxylic acid: Structure, Synthesis, and Application

Abstract

(S)-1-Isopropylazetidine-2-carboxylic acid is a synthetically derived, non-proteinogenic amino acid analog of significant interest in medicinal chemistry. As a conformationally constrained proline mimetic, its rigid four-membered azetidine ring offers a unique structural scaffold for modulating peptide and protein interactions. This guide provides an in-depth analysis of its molecular structure, a detailed protocol for its synthesis and characterization, and a discussion of its applications in drug development, grounded in established scientific principles and methodologies.

Introduction: The Significance of Constrained Analogs

In the field of drug discovery, the modification of endogenous ligands or peptide structures is a cornerstone of rational drug design. Non-proteinogenic amino acids, such as this compound, serve as invaluable tools for this purpose. The parent compound, L-azetidine-2-carboxylic acid (Aze), is a natural homolog of proline, differing by the contraction of the five-membered pyrrolidine ring to a four-membered azetidine ring.[1] This seemingly minor change imparts significant conformational rigidity.[2]

The incorporation of such constrained analogs into peptide chains can pre-organize the molecule into a specific bioactive conformation, potentially enhancing binding affinity for a target receptor or enzyme. Furthermore, the unnatural structure can confer resistance to enzymatic degradation, improving pharmacokinetic properties. The N-isopropyl substitution on the azetidine ring further explores the chemical space, modifying properties like lipophilicity and steric interactions, making this compound a valuable building block for creating novel therapeutic agents.[3][4] The carboxylic acid functional group itself is critical, often serving as a key interaction point with biological targets through hydrogen bonding or electrostatic interactions.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by three key features:

-

Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. This ring system is significantly more strained than the five-membered ring of proline, leading to distinct bond angles and torsional constraints.[2]

-

Chiral Center: The C2 carbon, to which the carboxylic acid is attached, is a stereocenter. This guide focuses on the (S)-enantiomer, which is crucial for specific stereoselective interactions with biological targets.

-

N-Isopropyl Group: An isopropyl substituent on the ring nitrogen (N1). This group enhances the lipophilicity of the molecule compared to the parent azetidine-2-carboxylic acid and provides a specific steric profile.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | [7] |

| Molecular Weight | 143.18 g/mol | [7] |

| CAS Number | 255882-98-5 | [7] |

| Appearance | White to cream powder (predicted) | [8] |

| Canonical SMILES | CC(C)N1CC(=O)O | [7] |

Synthesis and Characterization

The synthesis of N-substituted azetidine-2-carboxylic acids can be approached through several routes, often starting from optically active precursors to ensure the desired stereochemistry.[9][10] A common and reliable method involves the N-alkylation of a suitable azetidine-2-carboxylic acid ester precursor, followed by hydrolysis.

General Synthetic Workflow

A representative synthesis protocol is outlined below. This multi-step process begins with a protected, commercially available starting material and proceeds through N-alkylation and subsequent deprotection steps.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation of (S)-Azetidine-2-carboxylic acid.

Materials:

-

(S)-Azetidine-2-carboxylic acid

-

2-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation:

-

To a solution of (S)-Azetidine-2-carboxylic acid (1.0 eq) in a mixture of water and acetonitrile, add potassium carbonate (2.5 eq).

-

Add 2-bromopropane (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Causality: The basic conditions provided by K₂CO₃ deprotonate the secondary amine of the azetidine ring, activating it as a nucleophile to attack the electrophilic carbon of 2-bromopropane in an Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

-

Work-up and Isolation:

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted 2-bromopropane and organic impurities.

-

Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. The product should precipitate or can be extracted.

-

Causality: Acidification protonates the carboxylate, rendering the zwitterionic product neutral and less water-soluble, facilitating its isolation.

-

-

Purification:

-

Extract the acidified aqueous solution multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

-

Characterization (Self-Validation):

-

The identity and purity of the final compound must be confirmed using a suite of analytical techniques.

-

Characterization Data

The structural confirmation of this compound relies on spectroscopic analysis. The expected data are summarized in Table 2.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (septet), the azetidine ring protons (multiplets), and a broad singlet for the carboxylic acid proton (typically >10 ppm).[11] |

| ¹³C NMR | Resonances for the carboxyl carbon (~165-185 ppm), carbons of the isopropyl group, and carbons of the azetidine ring.[11][12] |

| Mass Spec (ESI) | A peak corresponding to the molecular ion [M+H]⁺ at m/z 144.0968. |

| IR Spectroscopy | A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch from ~1710-1760 cm⁻¹.[11] |

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a proline bioisostere in the design of peptidomimetics and small molecule inhibitors.[5][13]

Key Advantages:

-

Conformational Constraint: The rigid azetidine ring limits the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing binding affinity and selectivity for the target.[2]

-

Metabolic Stability: The unnatural amino acid structure is often resistant to cleavage by proteases, leading to a longer biological half-life.

-

Modulation of Physicochemical Properties: The N-isopropyl group increases lipophilicity, which can be tuned to improve membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

Biological Impact: The parent L-azetidine-2-carboxylic acid is known to be mis-incorporated in place of proline during protein synthesis, leading to proteotoxic stress by inducing protein misfolding and aggregation.[15][16][17] This highlights the ability of the azetidine ring to be recognized by the cellular machinery for proline. In a drug design context, this mimicry is harnessed. By incorporating the N-isopropyl derivative into a non-peptidic small molecule, chemists can engage with proline-binding pockets in enzymes or receptors without being incorporated into proteins.

Caption: Role of the molecule as a structural motif in modulating biological pathways.

Conclusion

This compound is a specialized chemical building block that offers significant advantages for medicinal chemists and drug development professionals. Its unique combination of conformational rigidity, stereochemical purity, and tailored lipophilicity makes it an excellent proline surrogate for optimizing lead compounds. A thorough understanding of its synthesis and precise analytical characterization are critical for its successful application in the development of next-generation therapeutics.

References

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. Available from: [Link]

-

Azetidine-2-carboxylic acid - Wikipedia. Available from: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available from: [Link]

-

Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. Available from: [Link]

-

Useful Spectroscopic Data. Available from: [Link]

-

Spectroscopic data for two carboxylic acid derivatives are given in NMR-A.. - Filo. Available from: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Available from: [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH. Available from: [Link]

-

Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. Available from: [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

-

3,3-difluoro-N-isopropylazetidine-1-carboxamide | C7H12F2N2O - PubChem. Available from: [Link]

-

Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid - PrepChem.com. Available from: [Link]

-

(2S)-1-prop-2-enylazetidine-2-carboxamide | C7H12N2O - PubChem. Available from: [Link]

-

2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem. Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available from: [Link]

-

Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem - NIH. Available from: [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC - NIH. Available from: [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres | Request PDF - ResearchGate. Available from: [Link]

-

Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed. Available from: [Link]

- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents.

-

(A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... - ResearchGate. Available from: [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available from: [Link]

-

Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv. Available from: [Link]

-

1-Isopropylazetidine-3-carboxylic acid - Lead Sciences. Available from: [Link]

-

Carboxylic acid - Properties, Structure, Reactions - Britannica. Available from: [Link]

-

Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PMC - PubMed Central. Available from: [Link]

-

SAFETY DATA SHEET. Available from: [Link]

-

Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention - MDPI. Available from: [Link]

-

9-Carboxylic acid | C33H47NO13 | CID 16407207 - PubChem. Available from: [Link]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. 255882-98-5|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 10. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Isopropylazetidine-2-carboxylic Acid: A Constrained Proline Analogue for Advanced Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline's unique cyclic structure imparts critical conformational constraints on peptides and proteins, making it a focal point in drug design and chemical biology.[1] The strategic modification of the proline scaffold offers a powerful tool to fine-tune peptide architecture and biological activity. This guide provides a comprehensive technical overview of (S)-1-Isopropylazetidine-2-carboxylic acid, a constrained proline analogue that combines the structural rigidity of the four-membered azetidine ring with the conformational influence of an N-isopropyl group. We will delve into its synthesis, physicochemical properties, and its profound impact on peptide conformation, offering a roadmap for its application in the development of novel therapeutics.

The Rationale for Proline Analogues in Drug Discovery

Proline's distinctive pyrrolidine ring restricts the peptide backbone's flexibility, a characteristic that is fundamental to protein structure and function. However, the native proline residue still allows for a degree of conformational heterogeneity, particularly through cis-trans isomerization of the preceding peptide bond.[1] In the quest for more potent and specific peptide-based drugs, researchers often seek to further constrain the peptide backbone to favor a bioactive conformation. This is where proline analogues, such as this compound, become invaluable tools.[2][3] By replacing proline with these modified building blocks, it is possible to modulate proteolytic stability, receptor affinity, and cell permeability.[4]

This compound is a non-proteinogenic amino acid that serves as a homologue of proline.[5] Its structure is characterized by a four-membered azetidine ring, which is more constrained than proline's five-membered ring, and an isopropyl group attached to the ring's nitrogen atom. This N-alkylation further influences the local conformation and can impact the cis-trans amide bond equilibrium.[6]

Synthesis of this compound

While this compound is commercially available from several suppliers (CAS 255882-98-5), an understanding of its synthesis is crucial for specialized applications and derivatization.[7][8] A common strategy for the synthesis of N-alkylated azetidine-2-carboxylic acids involves the N-alkylation of a suitable azetidine-2-carboxylic acid precursor. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[9][10]

Proposed Synthetic Protocol:

-

Starting Material: The synthesis begins with commercially available (S)-azetidine-2-carboxylic acid.

-

Protection of the Carboxylic Acid: The carboxylic acid functionality is first protected, typically as a benzyl or t-butyl ester, to prevent side reactions during the subsequent N-alkylation step.

-

N-Alkylation: The protected (S)-azetidine-2-carboxylate is then subjected to N-alkylation. A common method is reductive amination, where the azetidine nitrogen reacts with acetone in the presence of a reducing agent like sodium triacetoxyborohydride to form the N-isopropyl group. Alternatively, direct alkylation with 2-bromopropane in the presence of a non-nucleophilic base can be employed.

-

Deprotection: The final step involves the removal of the carboxylic acid protecting group. For a benzyl ester, this is typically achieved through catalytic hydrogenation. For a t-butyl ester, acid-catalyzed hydrolysis is used.

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.

Physicochemical and Structural Properties

The unique structural features of this compound give rise to distinct physicochemical properties compared to proline.

| Property | Proline | (S)-Azetidine-2-carboxylic acid | This compound |

| Molecular Weight | 115.13 g/mol | 101.10 g/mol | 143.18 g/mol |

| Ring Size | 5-membered | 4-membered | 4-membered |

| N-Substitution | Secondary amine | Secondary amine | Tertiary amine (N-isopropyl) |

| Predicted LogP | -1.6 | -1.9 | -0.5 (estimated) |

| Flexibility | Moderately constrained | Highly constrained | Highly constrained with altered puckering |

Data for proline and azetidine-2-carboxylic acid are from established sources. Data for this compound are based on its structure and general principles of physical organic chemistry.[11][12][13]

Conformational Implications:

The incorporation of this compound into a peptide chain has significant conformational consequences:

-

Increased Rigidity: The four-membered azetidine ring is inherently more rigid than proline's five-membered pyrrolidine ring. This heightened rigidity can lead to a more defined peptide backbone conformation.[14]

-

Altered Puckering: The azetidine ring exhibits a different puckering behavior compared to the pyrrolidine ring, which can influence the orientation of adjacent amino acid side chains.

-

Impact of N-Alkylation: The N-isopropyl group introduces steric bulk that can further restrict the rotation around the peptide bond. N-alkylation is known to influence the cis-trans isomerization of the preceding amide bond, often favoring the cis conformation.[6] This can be a powerful tool for stabilizing specific secondary structures like beta-turns.

Application in Peptide and Drug Design

The unique conformational properties of this compound make it a valuable building block for the design of peptidomimetics and small molecule drugs.[2][15]

Key Advantages:

-

Enhanced Proteolytic Stability: The sterically hindered N-isopropyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.

-

Conformational Locking: By promoting a specific cis or trans amide bond conformation, this analogue can "lock" a peptide into its bioactive conformation, leading to enhanced receptor binding affinity and specificity.

-

Improved Pharmacokinetics: The increased lipophilicity due to the isopropyl group can potentially improve cell membrane permeability and oral bioavailability.[4]

Experimental Workflow for Incorporation and Analysis:

The following workflow outlines the general steps for incorporating this compound into a peptide and evaluating its impact.

Caption: A typical experimental workflow for the incorporation and analysis of this compound in a peptide.

Conclusion and Future Perspectives

This compound represents a sophisticated tool for medicinal chemists and peptide scientists. Its ability to impart significant conformational constraint and modulate key physicochemical properties offers a rational approach to designing more stable, potent, and bioavailable peptide-based therapeutics. As our understanding of the intricate relationship between peptide conformation and biological function deepens, the application of such precisely engineered building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.

- Tayama, E., Sugawara, M., & Sato, Y. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25485–25491.

- Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Horne, W. S., & Gellman, S. H. (2008). Synthesis and conformation of backbone N-aminated peptides. Accounts of chemical research, 41(10), 1399–1408.

- Horne, W. S., & Gellman, S. H. (2020). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research, 53(5), 1042–1054.

- Kubyshkin, V., & Mykhailiuk, P. K. (2022). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 27(19), 6631.

- Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.

- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents. (n.d.).

-

Wikipedia. (2023, December 2). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved from [Link]

- Boni, R., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 943-950.

- Foley, D. J., & Davies, H. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3681-3705.

- Alker, A., et al. (2000). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 65(21), 7031–7034.

- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.

- Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. J. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442.

- Datsenko, O. P., et al. (2023). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters, 25(26), 4889–4894.

-

Howei Pharm. (n.d.). CAS List Page. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Pyridine Derivatives (50). Retrieved from [Link]

- Chavan, S. S., et al. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry, 16(32), 5833–5845.

- Huang, Y., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- Drouillat, B., et al. (2019). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 21(16), 6403–6407.

- Overberger, C. G., & Hsieh, F. H. (1981). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 14(5), 1439–1442.

- Bence, B. J., & Williams, J. W. (1978). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. The Journal of biological chemistry, 253(22), 8343–8347.

- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, biotechnology, and biochemistry, 69(10), 1892–1897.

-

Biochemistry Den. (n.d.). Physio Chemical Properties of Amino acids? (Guide). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

- Ghasemi, Z., & Ghasemi, J. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. Journal of Molecular Graphics and Modelling, 65, 127-138.

- Peggion, C., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2011(25), 4846–4855.

-

AccelaChemBio. (n.d.). 1225225-14-8,3-Amino-5-fluoro-2-pyridinecarboxylic Acid. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Amino acid. In Wikipedia. Retrieved from [Link]

- Kubyshkin, V., & Mykhailiuk, P. K. (2023). Proline Analogues. Chemical Reviews.

- Onishi, Y., & Kurihara, T. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied microbiology and biotechnology, 97(12), 5175–5184.

- Liu, R., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 100(5), 487–494.

- Murali, V., et al. (2020). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Molecules, 25(21), 5031.

-

Medsimplified. (2020, August 19). Physico-Chemical Properties of Amino acids [Video]. YouTube. [Link]

- Mondal, S., et al. (2023). Exploration of N-Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. The Journal of organic chemistry, 88(15), 10467–10478.

- Miller, S. J., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(42), 13638–13651.

- Amiram, M., et al. (2016). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Journal of the American Chemical Society, 138(40), 13244–13247.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis and conformation of backbone N-aminated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 255882-98-5|this compound|BLD Pharm [bldpharm.com]

- 9. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biochemden.com [biochemden.com]

- 12. Amino acid - Wikipedia [en.wikipedia.org]

- 13. Amino Acid Physical Properties | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Azetidine Carboxylic Acids: A Technical Guide to Discovery and Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine carboxylic acids represent a class of conformationally constrained amino acid analogues that have garnered significant attention in medicinal chemistry and drug discovery. Their unique four-membered ring structure imparts a combination of desirable physicochemical properties, including metabolic stability, improved solubility, and a rigid scaffold that can effectively orient substituents for optimal target binding.[1][2] This guide provides a comprehensive overview of the strategic value of incorporating azetidine carboxylic acids into drug candidates, explores the mechanistic basis of their biological activity, and details both classical and modern synthetic methodologies for their preparation. We delve into the causality behind key experimental choices, present validated protocols for stereoselective synthesis, and offer a forward-looking perspective on this dynamic area of pharmaceutical innovation.

The Strategic Imperative: Why Azetidine Carboxylic Acids?

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is far more than a simple cyclic amine. Its inherent ring strain (approx. 25.4 kcal/mol) creates a delicate balance between chemical stability and controlled reactivity, a feature that medicinal chemists can exploit.[3][4] Unlike the more labile three-membered aziridines or the highly flexible five-membered pyrrolidines (proline), azetidines offer a structurally rigid, sp³-rich scaffold that serves as a powerful tool for optimizing drug properties.[1][4][5]

Enhancing Physicochemical and Pharmacokinetic Profiles

The incorporation of an azetidine moiety, particularly an azetidine carboxylic acid, can profoundly influence a molecule's drug-like properties. The conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2] Furthermore, the polar nitrogen atom and the ability to introduce diverse substituents allow for fine-tuning of properties such as:

-

Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.

-

Metabolic Stability: The scaffold can block sites of metabolic degradation, enhancing the molecule's half-life.[1]

-

Receptor Selectivity: The well-defined three-dimensional orientation of substituents can lead to more precise interactions with the target receptor, improving selectivity and reducing off-target effects.[1]

This strategic advantage is validated by the increasing number of FDA-approved drugs that feature the azetidine core, as summarized in the table below.

Table 1: FDA-Approved Drugs Featuring an Azetidine Scaffold

| Drug Name | Brand Name | Therapeutic Area | Role of the Azetidine Moiety |

|---|---|---|---|

| Azelnidipine | Calblock | Antihypertensive | Calcium channel blocker; the azetidine ring contributes to the drug's pharmacokinetic profile.[6][7] |

| Cobimetinib | Cotellic | Oncology | MEK1/2 inhibitor; the azetidine provides a vector for substitution and improves metabolic stability.[1][6] |

| Baricitinib | Olumiant | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor; the azetidine motif enhances receptor selectivity and pharmacokinetics.[1] |

| Sarolaner | Simparica | Veterinary (Anti-parasitic) | Isoxazoline parasiticide; the azetidine group is crucial for its systemic activity and safety profile.[1] |

The Biological Impact: Proline Analogue and Beyond

L-Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid found in plants like the lily-of-the-valley.[8][9] Its primary mechanism of action stems from its structural mimicry of L-proline.[10][11] This mimicry allows Aze to be mistakenly recognized and charged by prolyl-tRNA synthetase, leading to its misincorporation into nascent polypeptide chains.[8][11]

The smaller, more constrained four-membered ring of Aze, compared to proline's five-membered ring, disrupts the secondary and tertiary structure of proteins.[9] This leads to protein misfolding and aggregation, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately induce apoptosis.[10][11] This proteotoxic mechanism underlies Aze's natural defensive role in plants and makes it a valuable tool for studying diseases related to protein misfolding.[9][11]

Caption: General workflow for intramolecular cyclization to form azetidines.

Modern Synthetic Innovations

Recent years have seen a surge in novel methods that offer greater efficiency, broader substrate scope, and access to complex substitution patterns. [3][4]

-

Visible-Light Photocatalysis: The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been impressively adapted to synthesize azetidines. [3][12]Schindler's laboratory reported using an Iridium(III) photocatalyst to activate 2-isoxazoline-3-carboxylates, which then react with alkenes under blue light to form functionalized azetidines. [3]This method is notable for its mild conditions and excellent functional group tolerance. [3]* Palladium-Catalyzed C-H Amination: Gaunt and co-workers developed an elegant intramolecular amination of unactivated C(sp³)–H bonds to forge the azetidine ring. [3][13]The reaction uses a Pd(II) catalyst and an oxidant to promote the key C-N bond-forming reductive elimination from a high-valent Pd(IV) intermediate. [3]This strategy provides access to azetidines that would be difficult to synthesize via traditional cyclization routes.

-

Strain-Release Homologation: Aggarwal and colleagues have demonstrated the use of highly strained azabicyclo[1.1.0]butanes as precursors. [3]These intermediates can undergo strain-release reactions with a variety of nucleophiles and electrophiles to rapidly construct densely functionalized azetidines. [3]

Achieving Chirality: Stereoselective Synthesis

As with most pharmaceuticals, controlling the stereochemistry of azetidine carboxylic acids is paramount. An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid was established by Sugai and co-workers, which provides a robust template for chiral synthesis. [14] Causality of Experimental Choices:

-

Chiral Auxiliary: The synthesis begins with a chiral amine, (S)-(1'-methyl)benzylamine, which directs the stereochemistry of subsequent transformations.

-

Key Cyclization: The four-membered ring is formed by reacting a malonate derivative with 1,2-dibromoethane and cesium carbonate. Cesium carbonate is a particularly effective base for this transformation, often leading to higher yields in N-alkylation reactions. [14]* Diastereoselective Decarboxylation: A Krapcho dealkoxycarbonylation is performed on the resulting azetidine-2,2-dicarboxylate. The presence of the chiral auxiliary on the nitrogen atom directs this reaction, leading to a preferential formation of the desired (2S,1'S)-monoester. [14]* Enzymatic Resolution: In the final stages, lipase-catalyzed hydrolysis of the remaining ester mixture can be used to selectively hydrolyze the desired isomer, allowing for the isolation of enantiomerically pure (>99.9% ee) (S)-azetidine-2-carboxylic acid after deprotection. [14]

Caption: Stereoselective synthesis of (S)-Azetidine-2-carboxylic Acid.

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed methodologies for key synthetic transformations discussed in this guide.

**Protocol 1: Stereoselective Synthesis of (S)-Azetidine-2-carboxylic Acid (Adapted from Futamura et al.)[16]

-

Ring Formation: To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, add cesium carbonate (2 eq) and 1,2-dibromoethane (1.5 eq). Stir the mixture at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting crude product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, is purified by column chromatography.

-

Krapcho Dealkoxycarbonylation: Dissolve the purified dicarboxylate from Step 1 in DMSO containing LiCl (2 eq) and H₂O (2 eq). Heat the mixture to 150 °C for 4 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The resulting diastereomeric mixture of monoesters is purified by chromatography.

-

Hydrolysis and Deprotection: The mixture of monoesters is dissolved in a suitable buffer and treated with a lipase (e.g., Lipase PS). The reaction is monitored by TLC until sufficient conversion is observed. After workup to separate the hydrolyzed acid from the remaining ester, the chiral auxiliary is removed by catalytic hydrogenation (H₂, Pd/C) in methanol. Final purification yields enantiomerically pure (S)-azetidine-2-carboxylic acid.

**Protocol 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amination (Conceptualized from Gaunt et al.)[3]

-

Reaction Setup: To an oven-dried vial, add the picolinamide (PA)-protected amine substrate, Pd(OAc)₂ (5 mol%), and AgOAc (2 eq). The vial is sealed with a septum and purged with nitrogen.

-

Reagent Addition: Anhydrous solvent (e.g., 1,2-dichloroethane) is added via syringe, followed by the oxidant, benziodoxole tosylate (1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred vigorously at 80 °C for 12-24 hours. The progress is monitored by LC-MS or TLC.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., dichloromethane), and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the functionalized azetidine.

Conclusion and Future Directions

Azetidine carboxylic acids have transitioned from academic curiosities to indispensable tools in modern drug discovery. [1][6]Their unique conformational and physicochemical properties provide a reliable strategy for enhancing the pharmacokinetic profiles of therapeutic candidates. While classical cyclization methods remain relevant, recent breakthroughs in photocatalysis, C-H activation, and strain-release chemistry have dramatically expanded the synthetic toolbox, enabling the creation of previously inaccessible analogues. [1][3][4] The future of this field will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry routes. [1][15]As our understanding of the nuanced interplay between the azetidine scaffold and biological targets deepens, we can anticipate the discovery and development of a new generation of innovative medicines built upon this remarkable four-membered ring.

References

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

-

Powers, S. M., & Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry. [Link]

-

Singh, G. S., & Ombito, J. O. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]

-

Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

-

Demydchuk, O., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

de la Torre, A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

-

Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Singh, G. S., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Azetidine-3-Carboxylic Acid: High Purity Building Block for Peptide Synthesis and Drug Development. [Link]

-

Frank, D. A., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

-

Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

-

ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

-

ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

-

Rodgers, R. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]

-

Panina, N., et al. (2025). Plant amino acid analogues as antimicrobial agents. Applied Microbiology and Biotechnology. [Link]

-

Csonka, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azetidine synthesis [organic-chemistry.org]

- 14. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

Conformational Constraints of N-Substituted Azetidine-2-Carboxylic Acids: An In-Depth Technical Guide

Abstract

Azetidine-2-carboxylic acid, a conformationally constrained proline analog, serves as a pivotal scaffold in medicinal chemistry and drug design. The four-membered ring system imparts a unique three-dimensional geometry that, when appropriately substituted at the nitrogen atom, offers a powerful tool for modulating the biological activity and pharmacokinetic properties of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the conformational constraints inherent to N-substituted azetidine-2-carboxylic acids. We will explore the intricate interplay between the nature of the N-substituent and the puckered conformation of the azetidine ring, detailing the experimental and computational methodologies employed to elucidate these structural nuances.

Introduction: The Azetidine Ring as a Privileged Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique structural and physicochemical properties.[1] Its inherent ring strain not only influences its reactivity but also restricts its conformational freedom compared to larger five- and six-membered rings.[2] Azetidine-2-carboxylic acid, as a proline mimic, can be incorporated into peptides and small molecules to induce specific secondary structures and enhance metabolic stability.[3][4] The substitution at the nitrogen atom (N-substitution) is a key derivatization point, profoundly impacting the molecule's conformational preferences, and by extension, its biological function. Understanding and predicting these conformational constraints is therefore paramount for the rational design of novel therapeutics.

The fundamental structural feature of the azetidine ring is its non-planar, or "puckered," conformation. This puckering is a consequence of the ring strain, and the degree of this puckering, as well as the preferred orientation of substituents, is highly sensitive to the nature of the N-substituent.

The Puckered Nature of the Azetidine Ring: A Balancing Act of Forces

The azetidine ring is not a flat square; it adopts a puckered conformation to alleviate torsional strain. This puckering can be described by a puckering angle, which is the angle between the C2-N-C4 and C2-C3-C4 planes. For the parent L-azetidine-2-carboxylic acid, the azetidine ring is buckled by approximately 11°.[5] The N-substituent plays a critical role in determining the depth and nature of this pucker.

The conformational landscape of an N-substituted azetidine-2-carboxylic acid is primarily governed by a delicate balance of:

-

Torsional Strain: The eclipsing interactions between adjacent C-H and C-N bonds drive the ring to pucker.

-

Angle Strain: The deviation of bond angles from the ideal sp³ hybridization angle contributes to the overall ring strain.

-

Steric Interactions: The size and nature of the N-substituent can introduce steric clashes with the ring protons, influencing the puckering amplitude and the preferred orientation of the substituent.

-

Electronic Effects: Electron-withdrawing or -donating N-substituents can alter the electronic distribution within the ring, affecting bond lengths and angles, and consequently the ring's conformation. For example, N-acyl and N-sulfonyl groups can influence the nitrogen's pyramidalization and its ability to participate in conjugation, which in turn affects ring puckering.[6]

The interplay of these factors leads to a dynamic equilibrium between different puckered conformations. The energy barrier between these conformers is often low, meaning that the molecule can rapidly interconvert between them at room temperature. However, the introduction of a bulky or electronically demanding N-substituent can significantly favor one conformation over others.

Elucidating Conformational Preferences: A Multi-faceted Approach

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational constraints of N-substituted azetidine-2-carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is the cornerstone for determining the solution-state conformation of azetidine derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR provide crucial information about the chemical environment of each atom, while vicinal coupling constants (³J) are particularly sensitive to the dihedral angles between adjacent protons, offering direct insight into the ring's pucker.[7]

| NMR Parameter | Information Gained | Typical Observations in Azetidine Rings |

| Chemical Shifts (δ) | Electronic environment of nuclei. | Protons and carbons in the azetidine ring exhibit characteristic chemical shifts that are influenced by the N-substituent and ring puckering. |

| Vicinal Coupling Constants (³JHH) | Dihedral angles between protons. | Crucial for determining the relative stereochemistry and ring conformation. cis-coupling constants are typically larger (e.g., 8.4-8.9 Hz) than trans-coupling constants (e.g., 5.8-7.9 Hz).[8] |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons. | Helps to establish the relative stereochemistry of substituents and provides further evidence for the preferred ring conformation. |

Experimental Protocol: NMR-Based Conformational Analysis of an N-Acyl Azetidine-2-Carboxylic Acid

Objective: To determine the preferred conformation and cis/trans isomerism of a novel N-acyl azetidine-2-carboxylic acid in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum at a high field (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Carefully integrate all signals to determine proton ratios.

-

Measure the chemical shifts (δ) and coupling constants (J) for all ring protons. Pay close attention to the multiplicity of the signals.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the ring carbons.

-

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish the spin-spin coupling network between protons, confirming the connectivity within the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. This is critical for determining the relative stereochemistry of substituents and providing evidence for the puckered conformation.

-

-

Data Analysis:

-

Analyze the vicinal coupling constants (³JHH) between the ring protons to determine the dihedral angles using the Karplus equation as a qualitative guide.[8]

-

Interpret the NOE/ROE cross-peaks to deduce the spatial proximity of protons and build a 3D model of the predominant conformation.

-

Compare the observed NMR data with data from known azetidine derivatives to aid in the conformational assignment.

-

Computational Chemistry: In Silico Modeling of Conformational Landscapes

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing a deeper understanding of the conformational energetics of N-substituted azetidine-2-carboxylic acids.[9] These methods allow for the calculation of the relative energies of different conformers, the energy barriers for interconversion, and the prediction of NMR parameters.

Caption: A typical workflow for the computational conformational analysis of N-substituted azetidine-2-carboxylic acids.

Experimental Protocol: DFT-Based Conformational Analysis

Objective: To calculate the low-energy conformations and predict the NMR parameters of an N-sulfonyl azetidine-2-carboxylic acid.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Initial Structure Generation: Build a 3D model of the N-sulfonyl azetidine-2-carboxylic acid using a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries. This step is crucial for exploring the potential energy surface thoroughly.

-

Geometry Optimization:

-